molecular formula C12H19N B2384287 4-(3,3-Dimethylbutyl)aniline CAS No. 241499-52-5

4-(3,3-Dimethylbutyl)aniline

Cat. No.: B2384287
CAS No.: 241499-52-5
M. Wt: 177.291
InChI Key: HMCOWTGXTHSFMI-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutyl)aniline, also known as 4-(3,3-dimethylbutyl)benzenamine, is an aromatic amine with the molecular formula C12H19N. This compound is characterized by the presence of a benzene ring substituted with an aniline group and a 3,3-dimethylbutyl group. It is used in various fields of research and industry due to its unique chemical properties.

Scientific Research Applications

4-(3,3-Dimethylbutyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including dyes and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers for plastics

Safety and Hazards

The safety data sheet for 4-(3,3-Dimethylbutyl)aniline indicates that it is classified under acute toxicity, oral (Category) .

Future Directions

Considering the prevalence of the use of rubber products, the outcome of a study strongly suggests for additional toxicological studies to investigate potential ecological and human health risks of the newly discovered quinones .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(3,3-Dimethylbutyl)aniline are not well-documented in the literature. It is known that aromatic amines, such as this compound, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, although the specific nature of these interactions for this compound is not currently known .

Cellular Effects

The cellular effects of this compound are not well-studied. Aromatic amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes are not currently known.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Aromatic amines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound are not currently known.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that aromatic amines can have stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies . The specific temporal effects of this compound are not currently known.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that aromatic amines can have threshold effects and can cause toxic or adverse effects at high doses . The specific dosage effects of this compound are not currently known.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Aromatic amines can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are not currently known.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Aromatic amines can interact with transporters or binding proteins, and can affect their localization or accumulation . The specific transport and distribution mechanisms of this compound are not currently known.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-studied. It is known that aromatic amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The specific subcellular localization of this compound is not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethylbutyl)aniline typically involves the alkylation of aniline with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

C6H5NH2+(CH3)2CCH2CH2ClC6H4(CH3)2CCH2CH2NH2+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{(CH}_3\text{)}_2\text{CCH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{(CH}_3\text{)}_2\text{CCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} C6​H5​NH2​+(CH3​)2​CCH2​CH2​Cl→C6​H4​(CH3​)2​CCH2​CH2​NH2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Dimethylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as zinc dust and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Zinc dust (Zn) and hydrochloric acid (HCl).

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation; halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Aniline derivatives.

    Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Comparison with Similar Compounds

    Aniline (C6H5NH2): The parent compound of 4-(3,3-Dimethylbutyl)aniline, used in the production of dyes and pharmaceuticals.

    N-Methylaniline (C6H5NHCH3): A methylated derivative of aniline with similar chemical properties.

    N,N-Dimethylaniline (C6H5N(CH3)2): A dimethylated derivative of aniline, used as a precursor in the synthesis of various organic compounds .

Uniqueness: this compound is unique due to the presence of the bulky 3,3-dimethylbutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3,3-dimethylbutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCOWTGXTHSFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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